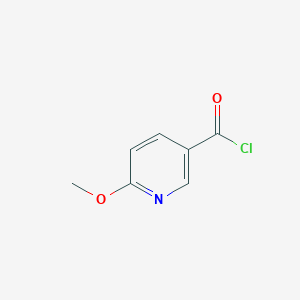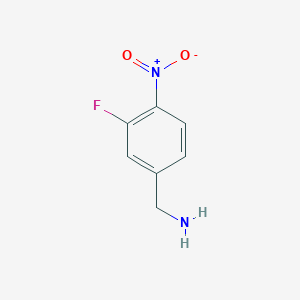
1-Dimethylamino-cyclobutanecarbonitrile
Übersicht
Beschreibung
1-Dimethylamino-cyclobutanecarbonitrile is a chemical compound with the molecular formula C7H12N2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of this compound is 124.18 . The specific details about its molecular structure are not provided in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 124.18 . The specific physical and chemical properties of this compound are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Kinetic and Thermodynamic Acidities of Cyclobutene Derivatives : A study examined the deprotonation of pentacarbonyl[(3-diethylamino-2,4-dimethyl)cyclobut-2-ene-1-ylidene]chromium, a compound related to 1-Dimethylamino-cyclobutanecarbonitrile. It focused on the effects of antiaromaticity in the conjugate anion and performed both experimental and computational analyses (Bernasconi et al., 2004).
Regioselective Synthesis of Aza-Anthraquinones : Cycloadditions of 1-(dimethylamino)-4-methyl-1-azabuta-1,3-diene to naphtoquinones were studied, leading to aza-anthraquinones. This research highlights the potential for creating specialized organic compounds using dimethylamino derivatives (Chigr et al., 1988).
Reactions with Olefins and Zwitterion Formation : A study investigated the reactions of 1,1-bis(dimethylamino)-1,3-butadiene with various olefins, leading to cycloadditions and the formation of zwitterions. This research provides insights into the reactivity of similar compounds under different conditions (Sustman et al., 1992).
Synthesis of Sibutramine : A study described synthetic routes to sibutramine, a novel cyclobutylalkylamine used in obesity treatment. Key steps involved reactions with 1-(4-chlorophenyl)cyclobutanecarbonitrile, demonstrating the pharmaceutical applications of cyclobutane derivatives (Jeffery et al., 1996).
Study on Conventional Strain Energy : Research on the gem-dimethyl effect, particularly in cyclobutane derivatives like 1,1-dimethylcyclobutane, was conducted to understand the acceleration of cyclization due to substituents in the chain (Ringer & Magers, 2007).
Apoptosis Inducers in Cancer Research : A study identified a compound, 2-amino-3-cyano-7-(dimethylamino)-4-(3-methoxy-4,5-methylenedioxyphenyl)-4H-chromene, as a potent apoptosis inducer, highlighting the potential of dimethylamino derivatives in cancer therapy (Kemnitzer et al., 2004).
Photocycloaddition Studies : The photocycloaddition reactions of 4-dimethylaminostyrene with different electron acceptors were studied, providing insights into the reactivity of dimethylamino derivatives in photochemical processes (Tsuchida et al., 1986).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(dimethylamino)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-9(2)7(6-8)4-3-5-7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEAKIPYKTYAIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate](/img/structure/B64747.png)



![5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B64759.png)

![Benzo[1,2-d:5,4-d']bisoxazole-2,6(3H,5H)-dione](/img/structure/B64761.png)

![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64768.png)



